Xylene cyanole FF

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

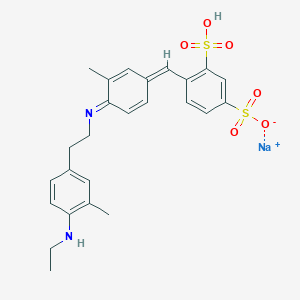

Xylene Cyanole FF, also known as Acid blue 147 or XC, is a tracking dye commonly used for nucleic acids . It has a slight negative charge and will migrate in the same direction as DNA, allowing the user to monitor the progress of molecules moving through the gel . The tracking dye typically migrates with the DNA molecules around 5kb .

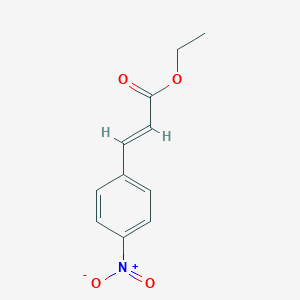

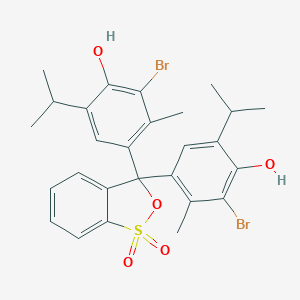

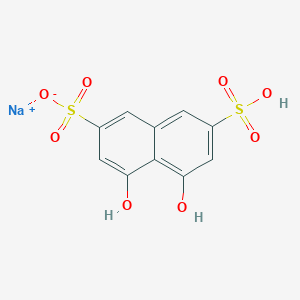

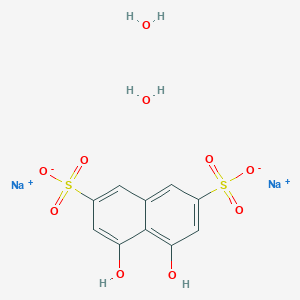

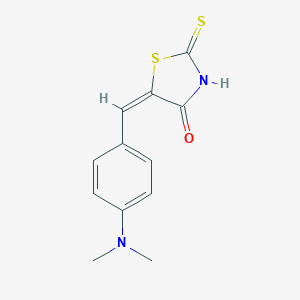

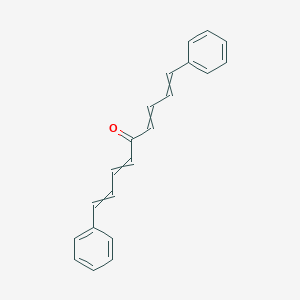

Molecular Structure Analysis

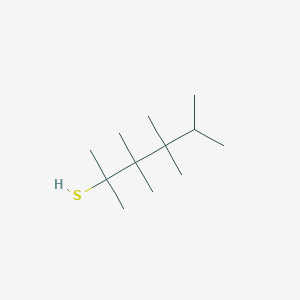

The empirical formula of this compound is C25H27N2NaO6S2 . Its molecular weight is 538.61 . The SMILES string representation is [Na+].CCNc1ccc(cc1C)C(=C2/C=CC(=N\CC)\C©=C2)\c3ccc(cc3S(O)(=O)=O)S([O-])(=O)=O .Physical and Chemical Properties Analysis

This compound is a powder that is soluble in water . It is suitable for nucleic acid detection and staining . The rate of migration of this compound in gel electrophoresis varies with gel composition .Wissenschaftliche Forschungsanwendungen

Protein Analysis : Xylene cyanole FF interacts with proteins in a weak acidic medium, forming complexes that change the absorption spectra. This reaction can be used for the spectrophotometric determination of proteins, such as in human serum samples (C. Lian, 2003).

Trace Element Determination : It serves as a sensitive agent for the spectrophotometric determination of trace elements. For example, it has been used in methods for determining chromium, iron, and platinum in various samples, including pharmaceuticals, industrial effluents, and natural water (H. Revanasiddappa & T. K. Kiran Kumar, 2003), (T. K. Kiran Kumar & H. Revanasiddappa, 2003), (H. Revanasiddappa & K. Kumar, 2003).

Catalytic Kinetic Spectrophotometry : this compound is used in catalytic kinetic spectrophotometric methods, such as the determination of ruthenium and thorium in various samples (Tian Jiang-hua, 2009), (Cai Long-fei, 2004).

Environmental Applications : In environmental science, this compound is used in methods for the simultaneous determination of trace elements like iron and aluminum in environmental samples such as water and tea leaves (Longfei Cai & Chunxiu Xu, 2008).

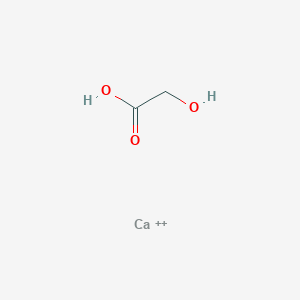

Pharmaceutical Analysis : It has applications in pharmaceutical analysis, for example, in the determination of sodium 2-mercaptoethanesulfonate and methionine in pharmaceutical preparations (B. Szpikowska-Sroka, A. Guz, & J. Połedniok, 2014), (F. Buhl & Monika Gałkowska, 2006).

Gas Sensing Technology : It also finds use in fabricating sensors for the detection of volatile organic compounds like xylene (Hongyu Gao et al., 2019).

Wirkmechanismus

Target of Action

Xylene Cyanol FF primarily targets nucleic acids . It acts as a nucleic acid stain, allowing for the visualization of these molecules during certain laboratory procedures .

Mode of Action

Xylene Cyanol FF interacts with its targets (nucleic acids) by binding to them and providing a visual marker during electrophoresis . It has a slight negative charge, which allows it to migrate in the same direction as DNA during gel electrophoresis . This enables scientists to monitor the progress of molecules moving through the gel .

Biochemical Pathways

The primary biochemical pathway affected by Xylene Cyanol FF is the process of gel electrophoresis Instead, it is used as a tool to help visualize and track the movement of nucleic acids during electrophoresis .

Result of Action

The primary result of Xylene Cyanol FF’s action is the visualization of nucleic acids during gel electrophoresis . By migrating with the DNA molecules, it allows scientists to track the progress of the electrophoresis run .

Action Environment

The efficacy and stability of Xylene Cyanol FF are influenced by the composition of the gel used in electrophoresis . The rate of migration of Xylene Cyanol FF can vary with the gel composition . It is typically used in a laboratory setting under controlled conditions, and it is stored at room temperature .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Xylene Cyanole FF has a slight negative charge and will migrate in the same direction as DNA, allowing scientists to monitor the progress of molecules moving through the gel . The rate of migration varies with gel composition . There is no specific information available about the enzymes, proteins, and other biomolecules it interacts with.

Cellular Effects

Its primary use is as a tracking dye in gel electrophoresis, and it is not typically used to influence cell function, cell signaling pathways, gene expression, or cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound is used as a tracking dye during agarose or polyacrylamide gel electrophoresis . The tracking dye typically migrates with the DNA molecules around 5kb . There is no specific information available about the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

There is no available information on the effects of this compound at different dosages in animal models, as it is not typically used in this context .

Transport and Distribution

There is no specific information available about how this compound is transported and distributed within cells and tissues .

Subcellular Localization

This compound does not have a known subcellular localization, as it is primarily used as a tracking dye in gel electrophoresis .

Eigenschaften

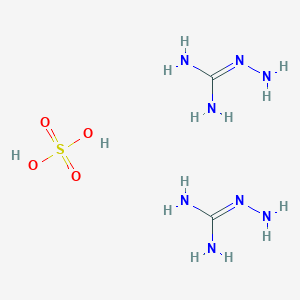

| { "Design of the Synthesis Pathway": "The synthesis pathway of Xylene cyanole FF involves the condensation of two molecules of xylene cyanole with one molecule of formaldehyde.", "Starting Materials": [ "Xylene cyanole", "Formaldehyde" ], "Reaction": [ "Mix xylene cyanole and formaldehyde in a reaction flask.", "Add a catalytic amount of acid catalyst, such as sulfuric acid or hydrochloric acid, to the flask.", "Heat the mixture under reflux for several hours.", "Allow the mixture to cool to room temperature and then pour it into a large volume of water.", "Collect the precipitate by filtration and wash it thoroughly with water.", "Dry the product under vacuum to obtain Xylene cyanole FF." ] } | |

CAS-Nummer |

2650-17-1 |

Molekularformel |

C25H27N2NaO6S2 |

Molekulargewicht |

538.6 g/mol |

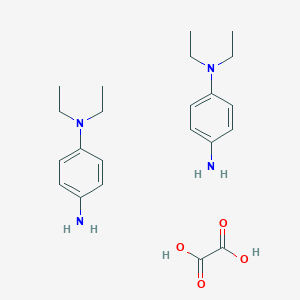

IUPAC-Name |

sodium;4-[(E)-[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-3-sulfobenzenesulfonate |

InChI |

InChI=1S/C25H28N2O6S2.Na/c1-5-26-22-11-7-18(13-16(22)3)25(19-8-12-23(27-6-2)17(4)14-19)21-10-9-20(34(28,29)30)15-24(21)35(31,32)33;/h7-15,26H,5-6H2,1-4H3,(H,28,29,30)(H,31,32,33);/q;+1/p-1/b25-19+,27-23?; |

InChI-Schlüssel |

VVLFAAMTGMGYBS-LZMHHRBESA-M |

Isomerische SMILES |

CCNC1=C(C=C(C=C1)/C(=C\2/C=CC(=NCC)C(=C2)C)/C3=C(C=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)O)C.[Na+] |

SMILES |

CCNC1=C(C=C(C=C1)C(=C2C=CC(=NCC)C(=C2)C)C3=C(C=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)O)C.[Na+] |

Kanonische SMILES |

CCNC1=C(C=C(C=C1)C(=C2C=CC(=NCC)C(=C2)C)C3=C(C=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)O)C.[Na+] |

| 152444-16-1 | |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Q1: What is the molecular formula and weight of Xylene Cyanol FF?

A: The molecular formula of Xylene Cyanol FF is C25H27N2NaO7S2, and its molecular weight is 538.6 g/mol. []

Q2: What are the spectroscopic properties of Xylene Cyanol FF?

A: Xylene Cyanol FF exhibits absorbance maxima (λmax) at various wavelengths depending on the specific application. In several studies, it was measured at 610 nm, 612 nm, and 619 nm. [, , ] The specific absorbance maximum can vary slightly depending on factors like pH and solvent.

Q3: How does Xylene Cyanol FF behave as a pH indicator?

A: Xylene Cyanol FF can act as a redox indicator, changing color depending on the redox potential of the solution. [] For instance, it has been used as an indicator in titrations with cerium(IV) perchlorate, exhibiting distinct color changes at different oxidation states. []

Q4: How is Xylene Cyanol FF employed in spectrophotometric determinations?

A4: Xylene Cyanol FF is frequently used as a chromogenic reagent in spectrophotometric determinations. This involves the oxidation of Xylene Cyanol FF's colorless leuco form to its blue form by an analyte. The intensity of the blue color, measured spectrophotometrically, is directly proportional to the analyte concentration. This principle has been applied in determining various analytes, including:

- Iodate: In a study, Xylene Cyanol FF facilitated the determination of iodate in table salt and seawater. Iodate oxidized the leuco form of Xylene Cyanol FF, and the resulting blue color intensity allowed for iodate quantification. []

- Nitrite: Xylene Cyanol FF, in conjunction with potassium bromate, was used to determine trace nitrite levels. [] The nitrite catalyzed the oxidation of Xylene Cyanol FF, enabling nitrite quantification through spectrophotometry.

- Methionine: A method for determining methionine in pharmaceuticals employed Xylene Cyanol FF. [] Methionine's oxidation led to the formation of the blue Xylene Cyanol FF, allowing for its spectrophotometric quantification.

- Various Drugs: Xylene Cyanol FF has been successfully used for the spectrophotometric determination of various drugs, including pefloxacin, lamotrigine, and frusemide, by reacting with excess oxidizing agents and measuring the absorbance of the remaining Xylene Cyanol FF. [, , ]

Q5: How does Xylene Cyanol FF contribute to catalytic spectrophotometric methods?

A5: Xylene Cyanol FF serves as an indicator in catalytic kinetic spectrophotometric methods for determining trace amounts of metals. This relies on the metal's ability to catalyze the oxidation of Xylene Cyanol FF by an oxidant. The rate of Xylene Cyanol FF oxidation, measured spectrophotometrically, is proportional to the metal concentration. This principle has been applied in determining various metals, including:

- Iron: In acidic media, trace iron catalyzes Xylene Cyanol FF oxidation by hydrogen peroxide and potassium periodate. [] This catalytic effect allows for the sensitive detection and quantification of trace iron.

- Aluminum: Similar to iron, trace aluminum also exhibits a catalytic effect on the oxidation of Xylene Cyanol FF, enabling its determination in environmental water samples. []

- Other Metals: This method has been successfully applied to other metals like cobalt, ruthenium, and manganese, highlighting the versatility of Xylene Cyanol FF in catalytic spectrophotometric analyses. [, , ]

Q6: Can you elaborate on the use of Xylene Cyanol FF in agarose gel electrophoresis?

A6: Xylene Cyanol FF is a common component of loading buffers used in agarose gel electrophoresis. Its role is twofold:

- Tracking Dye: It acts as a visual tracking dye due to its inherent blue color. As the DNA migrates through the gel, the Xylene Cyanol FF dye migrates alongside it, providing a visual estimate of DNA fragment migration. []

- Density Agent: Xylene Cyanol FF increases the density of the DNA sample, ensuring that it sinks into the wells of the agarose gel during loading. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.